N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-7-2-6-14-12(17)11-3-1-5-15-13(11)18-10-4-8-19-9-10/h1,3,5,10,16H,2,4,6-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNUCOHFMNIVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxypropyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound belonging to the class of pyridine carboxamides. Its unique structure, featuring a thiolane moiety and a hydroxypropyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is likely mediated through several mechanisms, including:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
The derivative's structural features suggest a potential role in cancer therapy. Compounds in the same class have demonstrated activity against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Data Summary
| Biological Activity | Evidence | Reference |
|---|---|---|
| Antioxidant | Effective in reducing oxidative stress in vitro | |
| Anticancer | Inhibitory effects on cancer cell proliferation |
Case Studies
- Antioxidant Properties : A study investigating the antioxidant activity of structurally similar compounds found that they effectively scavenged free radicals and reduced lipid peroxidation in cellular models. This suggests that this compound could have similar effects.
- Anticancer Activity : In vitro studies on related pyridine derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. Such findings highlight the need for further exploration of this compound's potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related pyridine-3-carboxamides and pyridine derivatives, focusing on substituent variations, molecular properties, and catalog data.
Key Findings:
Substituent Impact on Properties: The thiolan-3-yloxy group in the target compound introduces chirality and sulfur-mediated interactions, distinguishing it from halogenated (e.g., bromo in ) or alkyl-substituted analogs (e.g., indan in ).
Catalog Availability :
- Hydroxypropyl-containing analogs (e.g., ) are commercially available but at higher costs ($400–$1,600/g), suggesting synthetic complexity. In contrast, halogenated derivatives (e.g., ) share similar pricing, implying comparable production challenges.
Pharmacological Implications: Compounds with difluoromethyl groups (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the thiolan group in the target compound may confer resistance to oxidative degradation. Pivalamide-protected derivatives (e.g., ) are often used as intermediates, whereas free hydroxypropyl or amino groups (e.g., ) enable direct biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
